4-Methylmethamphetamine, (S)-

Description

Contextualization of 4-Methylmethamphetamine as a Substituted Amphetamine Derivative

(S)-4-Methylmethamphetamine is a member of the broad class of chemical compounds known as substituted amphetamines. wikipedia.org This class encompasses all derivatives of the parent compound, amphetamine, which are formed by replacing one or more hydrogen atoms in the core amphetamine structure with other substituents. wikipedia.org The amphetamine structure itself is a phenethylamine (B48288) backbone with a methyl group at the alpha position relative to the nitrogen atom. wikipedia.orgwikipedia.org

4-Methylmethamphetamine (4-MMA), also referred to as mephedrine, is structurally characterized as the N-methyl analogue of 4-methylamphetamine (4-MA) and the β-deketo analogue of mephedrone (B570743). wikipedia.org As a substituted amphetamine, its pharmacology is primarily defined by its interaction with monoamine transporters. wikipedia.orgnih.gov Research indicates that 4-MMA functions as a potent and relatively balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org The modification of the amphetamine structure, in this case by the addition of a methyl group to the nitrogen atom and another to the 4-position of the phenyl ring, significantly influences its pharmacological profile compared to the parent compound.

Significance of Stereochemistry in Amphetamine Pharmacology

A critical aspect of amphetamine pharmacology is the concept of stereochemistry. The amphetamine molecule contains a chiral center at the alpha-carbon, meaning it can exist in two different spatial arrangements that are mirror images of each other. wikipedia.orgresearchgate.net These non-superimposable mirror images are known as enantiomers, designated as the (S)- and (R)-isomers. wikipedia.orgnih.gov

This structural difference between enantiomers, while seemingly minor, is a key determinant of pharmacological activity. wikipedia.org The human body's receptors and transporters are themselves chiral, and thus often interact differently with each enantiomer of a drug. For many substituted amphetamines, the (S)-enantiomer is significantly more potent in its central nervous system stimulant activity compared to its (R)-counterpart. wikipedia.org For example, (S)-amphetamine (dextroamphetamine) exhibits greater psychostimulant activity than (R)-amphetamine (levoamphetamine). wikipedia.org

In the context of 4-methylmethamphetamine, research has demonstrated that the stereochemical configuration is crucial to its activity at monoamine transporters. Scientific investigation into the individual optical isomers has shown that the (S)-enantiomer, (S)-4-methylmethamphetamine, is pharmacologically more potent than the (R)-enantiomer. nih.govnih.gov

Studies utilizing rat brain synaptosomes have established that (S)-4-methylmethamphetamine, also designated S(+)N-methyl 4-MA in scientific literature, is a potent and efficacious substrate-type releaser at the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govnih.govresearchgate.net In contrast, the (R)-enantiomer, R(−)N-methyl 4-MA, is a less potent releaser at these same transporters. nih.govnih.govresearchgate.net This stereoselectivity highlights the importance of the (S)-configuration for potent interaction with all three key monoamine transporters.

The differential potency of the enantiomers is evident in both uptake inhibition and neurotransmitter release assays. The (S)-enantiomer consistently demonstrates lower EC₅₀ and IC₅₀ values, indicating higher potency. nih.gov For instance, in neurotransmitter release assays, the potency of the (S)-enantiomer at the dopamine transporter is substantially higher than that of the (R)-enantiomer. nih.gov Further research has shown that lengthening the N-alkyl chain on the 4-methylamphetamine scaffold can shift the compound's activity from a non-selective monoamine releaser to a more selective serotonin releaser with reduced activity at DAT and NET. nih.govnih.gov

Research Data on (S)- and (R)-4-Methylmethamphetamine

The following tables present data from in vitro research on the optical isomers of 4-methylmethamphetamine (N-methyl 4-MA), illustrating the differences in their potencies at monoamine transporters.

Table 1: Potency of 4-Methylmethamphetamine Enantiomers to Inhibit Monoamine Uptake in Rat Brain Synaptosomes Data shows IC₅₀ values in nanomolar (nM). A lower value indicates greater potency.

| Compound | DAT (IC₅₀ nM) | NET (IC₅₀ nM) | SERT (IC₅₀ nM) |

| (S)-4-Methylmethamphetamine | 104 | 55 | 114 |

| (R)-4-Methylmethamphetamine | 569 | 80 | 664 |

| Source: Adapted from Solis et al., 2018. nih.gov |

Table 2: Potency and Efficacy of 4-Methylmethamphetamine Enantiomers to Elicit Monoamine Release in Rat Brain Synaptosomes Data shows EC₅₀ values in nanomolar (nM) and maximal release efficacy (%Eₘₐₓ). A lower EC₅₀ value indicates greater potency.

| Compound | DAT (EC₅₀ nM) | DAT (%Eₘₐₓ) | NET (EC₅₀ nM) | NET (%Eₘₐₓ) | SERT (EC₅₀ nM) | SERT (%Eₘₐₓ) |

| (S)-4-Methylmethamphetamine | 41 | 100 | 67 | 100 | 67 | 100 |

| (R)-4-Methylmethamphetamine | 205 | 96 | 67 | 100 | 338 | 100 |

| Source: Adapted from Solis et al., 2018. nih.gov |

Structure

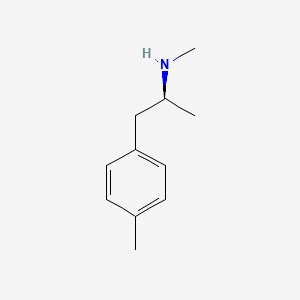

2D Structure

3D Structure

Properties

CAS No. |

113358-79-5 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(2S)-N-methyl-1-(4-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17N/c1-9-4-6-11(7-5-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3/t10-/m0/s1 |

InChI Key |

GAIWFPOJOHUEBL-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C)NC |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)NC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylmethamphetamine

Established Precursor Chemistry and Reaction Pathways

The foundational chemistry for producing 4-methylmethamphetamine involves the conversion of a ketone precursor into an amine through various reductive pathways.

Reductive amination is a cornerstone of amphetamine synthesis, converting a carbonyl group (from a ketone or aldehyde) into an amine via an imine intermediate. wikipedia.org This process can be carried out in a single pot ("direct") or in a stepwise fashion ("indirect"). wikipedia.org For 4-methylmethamphetamine, the reaction typically starts with 4-methylphenylacetone (B1295304) and methylamine (B109427), which form an intermediate imine that is subsequently reduced. chemistryviews.org

The Leuckart reaction is a widely recognized method for the synthesis of amphetamines, including 4-methylmethamphetamine. ofdt.frevitachem.com This reaction involves heating a ketone (4-methylphenylacetone) with an amine source, such as ammonium (B1175870) formate (B1220265) or a mixture of formamide (B127407) and formic acid. evitachem.comresearchgate.net The process proceeds in two main stages: the formation of an N-formyl intermediate, followed by acid hydrolysis to yield the final amine product. researchgate.net

The reaction is known to produce characteristic by-products which can be indicative of the synthetic route employed. For instance, the synthesis of related amphetamines via the Leuckart route can result in the formation of impurities like 4-methyl-5-phenylpyrimidine (B1615610). researchgate.net

Table 1: Comparison of Reductive Amination Methods

| Method | Precursor | Key Reagents/Catalyst | Intermediate | Product |

| Leuckart Reaction | 4-Methylphenylacetone | Formamide / Formic Acid or Ammonium Formate | N-formyl-4-methylmethamphetamine | 4-Methylmethamphetamine |

| Catalytic Hydrogenation | 4-Methylphenylacetone + Methylamine | H₂, Palladium (Pd) or Platinum (Pt) catalyst | Imine | 4-Methylmethamphetamine |

Catalytic hydrogenation represents another significant reductive amination pathway. This method involves the reaction of the ketone precursor with methylamine to form an imine, which is then reduced using hydrogen gas in the presence of a metal catalyst. wikipedia.orgmdma.ch Commonly employed catalysts include palladium and platinum. mdma.ch This approach is often considered a "cleaner" method with higher yields compared to some classical reactions.

Alternatively, catalytic transfer hydrogenation can be employed, using a hydrogen donor like ammonium formate in conjunction with a catalyst such as 10% palladium on carbon. google.com Various reducing agents can be used for the imine reduction step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each with specific advantages regarding reaction conditions and selectivity. pearson.comcommonorganicchemistry.commasterorganicchemistry.com

Beyond direct reductive amination of a ketone, other precursors can be synthesized and then converted to the target amine.

The nitropropene route begins with the condensation of 4-methylbenzaldehyde (B123495) (p-tolualdehyde) and nitroethane, a type of Henry reaction or Knoevenagel condensation, to produce 1-(4-methylphenyl)-2-nitropropene. researchgate.netwikipedia.org This nitropropene intermediate is then reduced to the corresponding amine, 4-methylamphetamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this conversion. wikipedia.orgresearchgate.net A final N-methylation step would be necessary to yield 4-methylmethamphetamine.

The oxime route involves converting the ketone precursor, 4-methylphenylacetone, into its corresponding oxime by reacting it with hydroxylamine (B1172632). This 4-methylphenyl-2-propanone oxime is then reduced to form 4-methylamphetamine. researchgate.net Similar to the nitropropene route, a subsequent N-methylation step is required to complete the synthesis of 4-methylmethamphetamine.

Table 2: Overview of Nitropropene and Oxime Synthesis Routes

| Method | Starting Material | Key Intermediate | Reagents for Reduction | Initial Product |

| Nitropropene Route | 4-Methylbenzaldehyde, Nitroethane | 1-(4-methylphenyl)-2-nitropropene | Lithium Aluminum Hydride (LiAlH₄) | 4-Methylamphetamine |

| Oxime Route | 4-Methylphenylacetone | 4-Methylphenyl-2-propanone oxime | e.g., Sodium amalgam, Catalytic Hydrogenation | 4-Methylamphetamine |

Reductive Amination Approaches to Amphetamine Synthesis

Stereoselective Synthesis of Chiral Amphetamine Analogs

The synthetic methods described above, starting from achiral precursors like 4-methylphenylacetone, typically result in a racemic mixture, which is an equal 50:50 blend of the (S)- and (R)-enantiomers. chemistryviews.org Obtaining an enantiomerically pure substance, such as (S)-4-Methylmethamphetamine, requires specialized stereoselective techniques.

There are two primary strategies for obtaining a single enantiomer of a chiral compound: chiral resolution and asymmetric synthesis.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts. mdma.ch This involves reacting the racemic amine (4-methylmethamphetamine) with a single enantiomer of a chiral acid, such as L- or D-tartaric acid. mdma.ch This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). These differences allow for their separation by fractional crystallization. Once separated, the pure salt is treated with a base to liberate the desired enantiomerically pure amine. Derivatizing agents like Mosher's acid chloride (MTPCl) can be used to determine the enantiomeric purity of the final product. researchgate.net

Asymmetric synthesis , or stereoselective synthesis, aims to create the desired enantiomer directly, avoiding the need for separation. One approach is the asymmetric transfer hydrogenation of an imine intermediate. semanticscholar.org This involves using a chiral catalyst, often a complex of a metal like rhodium or ruthenium with a chiral ligand, which directs the hydrogenation to favor the formation of one enantiomer over the other. semanticscholar.org While specific examples for 4-methylmethamphetamine are not prevalent in general literature, the principles have been successfully applied to the synthesis of other chiral phenethylamines. semanticscholar.org

Characterization of Synthetic By-products and Impurities

The synthesis of 4-methylmethamphetamine, like other clandestinely produced amphetamine-type substances (ATS), results in a product that is rarely pure. nih.govcanberra.edu.au The final substance is often a complex mixture containing the target molecule alongside unreacted starting materials, reagents, and a variety of by-products formed during the chemical reactions. nih.govcanberra.edu.auservice.gov.uk The nature and quantity of these impurities are highly dependent on the specific synthetic pathway employed, the purity of the precursors, and the reaction conditions (e.g., temperature, reaction time, and purification methods). nih.govnih.gov

Commonly, 4-methylmethamphetamine is synthesized via the reductive amination of 4-methylbenzyl methyl ketone (4-methyl-BMK), also known as 4-methylphenylacetone. ofdt.fr The Leuckart reaction is a frequently utilized method for this conversion. ofdt.frevitachem.com Analysis of forensic samples of analogous compounds synthesized via the Leuckart pathway has revealed a characteristic profile of impurities. researchgate.netresearchgate.net These include intermediates like N-formyl derivatives, and by-products such as pyrimidines and various condensation products. researchgate.netresearchgate.netresearchgate.net For instance, in the synthesis of the related compound amphetamine from a similar precursor, by-products such as benzyl (B1604629) cyanide, phenylacetone (B166967) (P2P), methyl-phenyl-pyrimidines, and N-formylamphetamine have been identified. researchgate.net

The table below details some of the impurities that can be anticipated in 4-methylmethamphetamine synthesized via the Leuckart route, based on by-products identified in the synthesis of structurally related amphetamines. researchgate.netacs.orgresearchgate.net

| Impurity Category | Specific Compounds (Analogous) | Precursor/Reaction Origin |

| Intermediates | N-formyl-4-methylmethamphetamine | Incomplete hydrolysis of the N-formyl intermediate characteristic of the Leuckart reaction. researchgate.netresearchgate.net |

| Precursors | 4-methylphenylacetone (4-methyl-BMK) | Unreacted starting material. ofdt.fr |

| Heterocyclic By-products | 4-methyl-5-(4-methylphenyl)pyrimidine | Cyclization and condensation reactions occurring under Leuckart conditions. researchgate.netresearchgate.net |

| Dimeric Impurities | N,N-di-[β-(4-methylphenyl)isopropyl]amine | Condensation reaction between amphetamine molecules or intermediates. researchgate.net |

| N,N-di-[β-(4-methylphenyl)isopropyl]methylamine | Further reaction of dimeric impurities. researchgate.net |

Impurity Profiling in the Elucidation of Synthetic Routes

Impurity profiling is a cornerstone of forensic chemistry, providing vital intelligence by establishing chemical links between different drug seizures or identifying the manufacturing method used. nih.govnih.gov The principle is that each synthetic pathway produces a unique "chemical signature" or fingerprint of by-products, intermediates, and impurities. canberra.edu.aujst.go.jp By identifying these trace compounds in a seized sample, analysts can deduce the probable synthetic route employed by a clandestine laboratory. nih.govacs.org

This forensic intelligence can help track trafficking networks, identify sources of precursor chemicals, and understand the methods being used in illicit drug production. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for this purpose, allowing for the separation and identification of the various organic impurities within a sample. researchgate.netresearchgate.net

The identification of "route-specific" impurities is a key goal of this analysis. acs.org These are compounds that are formed exclusively, or almost exclusively, through a particular synthetic pathway. acs.org For amphetamines synthesized via the Leuckart reaction, several such markers have been proposed. acs.orgresearchgate.net For example, the presence of N-formyl intermediates is strongly indicative of the Leuckart pathway, as this is a key intermediate in the reaction mechanism. researchgate.netresearchgate.net Similarly, certain pyrimidines, such as 4-methyl-5-phenylpyrimidine in amphetamine synthesis, are considered characteristic of the Leuckart route. researchgate.netresearchgate.net

Studies on methamphetamine have identified α,α′-dimethyldiphenethylamine and N,α,α′-trimethyldiphenethylamine as impurities specific to the Leuckart method when compared to reductive amination routes. acs.org The presence of analogous compounds in a 4-methylmethamphetamine sample would strongly suggest it was produced via the Leuckart reaction. The table below summarizes the relationship between key impurities and the synthetic routes they indicate for amphetamine-type compounds.

| Route-Specific Impurity (Marker) | Associated Synthetic Route | Rationale |

| N-Formyl Derivatives (e.g., N-Formyl-4-methylmethamphetamine) | Leuckart Reaction | Key intermediate of the Leuckart pathway. researchgate.netresearchgate.net |

| Pyrimidines (e.g., 4-methyl-5-(4-methylphenyl)pyrimidine) | Leuckart Reaction | Formed from condensation reactions specific to the reagents and conditions of the Leuckart synthesis. researchgate.netresearchgate.netresearchgate.net |

| Dimeric Amines (e.g., N,N-di-[β-(4-methylphenyl)isopropyl]amine) | Leuckart Reaction | Linked to the specific reaction conditions and intermediates of the Leuckart synthesis. researchgate.netresearchgate.net |

| Nitrostyrene Derivatives | Nitrostyrene Route | Unreacted intermediates from the reduction of a substituted nitropropene. nih.govresearchgate.net |

| Azetidines / Naphthalenes | Nagai Method (Reduction of ephedrine/pseudoephedrine) | By-products formed under the harsh conditions of hydriodic acid and red phosphorus reduction. cij.gob.mx |

By comparing the impurity profile of a seized 4-methylmethamphetamine sample to established profiles for different synthetic methods, forensic chemists can provide valuable intelligence on its origin and manufacture. nih.govnih.gov

Analytical Chemistry of S 4 Methylmethamphetamine

: Enantioselective Separation and Identification Techniques

The accurate identification and differentiation of enantiomers of controlled substances like 4-methylmethamphetamine are critical in forensic and clinical toxicology. Enantioselective separation techniques are essential because different enantiomers can exhibit varied pharmacological and toxicological profiles. Analytical methods primarily rely on chromatographic techniques coupled with mass spectrometry to resolve and identify the specific stereoisomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the enantioselective analysis of amphetamine-type stimulants. The separation of enantiomers can be accomplished through either indirect or direct methods. gcu.ac.uk For regioisomers such as 2-, 3-, and 4-methylmethamphetamine, which have nearly identical mass spectra, chromatographic separation is necessary for differentiation. researchgate.net

Indirect methods involve the conversion of the enantiomers into diastereomers by reacting them with a chiral derivatizing reagent (CDR). jfda-online.com These resulting diastereomers possess different physicochemical properties and can be separated on a conventional achiral GC column. gcu.ac.uk This approach is often considered cost-effective and robust as it utilizes standard, non-chiral stationary phases. gcu.ac.uk

Several CDRs have been successfully employed for the analysis of amphetamines. Trifluoroacetyl-l-prolyl chloride (L-TPC) is a common reagent used to derivatize methamphetamine, allowing for the baseline separation of the resulting diastereomers by GC-MS. gcu.ac.uk Other reagents include α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPACl) and heptafluorobutylprolyl chloride (HFBPCl). gcu.ac.ukresearchgate.net The derivatization step not only facilitates chiral separation but can also improve the chromatographic properties of the analytes. jfda-online.comgcms.cz For instance, acylation of the amino groups in amphetamines is often required to improve peak shape for GC analysis. nih.gov

A study on seized methamphetamine samples utilized L-TPC for derivatization, achieving a resolution parameter of 2.16 between the diastereomers on an HP-5MS capillary column. gcu.ac.uk The choice of derivatizing agent is crucial; for example, R-MTPCl was selected for a study on amphetamines in whole blood due to its stability and the good separation it provided for the resulting diastereomers. researchgate.net

Table 1: Chiral Derivatization Reagents for GC-MS Analysis of Amphetamine-Type Compounds

| Chiral Derivatizing Reagent (CDR) | Analyte Type | Reference |

|---|---|---|

| Trifluoroacetyl-l-prolyl chloride (L-TPC) | Methamphetamine | gcu.ac.uk |

| α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPACl) | Amphetamines | gcu.ac.ukresearchgate.net |

| Heptafluorobutylprolyl chloride (HFBPCl) | Amphetamines | gcu.ac.uk |

| (-)-Menthyl chloroformate | Amphetamine, Methamphetamine | gcu.ac.uk |

This table is interactive. Click on the headers to sort.

Direct enantiomeric separation by GC-MS is achieved by using a chiral stationary phase (CSP) that can differentiate between the enantiomers. This method avoids the need for derivatization to form diastereomers, although derivatization may still be used to improve chromatographic performance. jfda-online.com A common type of CSP for this purpose is based on cyclodextrins. A temperature-programmed method was developed for the analysis of methylamphetamine and its precursors using a γ-cyclodextrin (Chiraldex™ G-PN) chiral column, which surpassed validation criteria for qualitative precision. semanticscholar.org In some cases, a combination of a chiral derivatizing reagent and a chiral column can be used to resolve all four possible stereoisomers that result from the reaction. jfda-online.com

Table 2: Chiral Stationary Phases for Direct GC-MS Analysis

| Chiral Stationary Phase | Column Example | Analyte Type | Reference |

|---|---|---|---|

| Gamma-cyclodextrin | Chiraldex™ G-PN | Methylamphetamine | semanticscholar.org |

This table is interactive. Click on the headers to sort.

Capillary Electrophoresis for Chiral Analysis

Capillary electrophoresis (CE) is a powerful technique for the chiral separation of phenethylamines, including methamphetamine and its analogs. The enantiomeric separation by CE is typically achieved by adding a chiral selector to the running buffer. researchgate.net For beta-phenylethylamines, sulfated β-cyclodextrin is often used as a chiral selector. researchgate.net

Methodologies developed for the chiral analysis of methamphetamine can be adapted for 4-methylmethamphetamine. CE offers advantages over other chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) as it often does not require derivatization and provides high enantiomeric resolution by simply incorporating chiral selectors into the running buffer. researchgate.netdea.gov For instance, a CE procedure optimized for related compounds utilized a running buffer composed of 25 mmol/L potassium dihydrogen phosphate (B84403) (KH₂PO₄) and 25 mmol/L phosphoric acid (H₃PO₄) at a pH of 2.2, with 2.5% (w/v) sulfated β-cyclodextrin. researchgate.net Such conditions have successfully achieved enantiomeric separation of five beta-phenylethylamines within 30 minutes. researchgate.net The application of dynamically coated capillaries in CE can also enhance the chiral analysis of basic solutes like amphetamine derivatives. dea.gov

A developed capillary electrophoretic method for the simultaneous chiral analysis of nine cationic drugs, including methamphetamine, utilized a mixture of β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin as the chiral selector. nih.gov This method demonstrated applicability to urine analysis with detection limits for all enantiomers at 0.1 µg/ml. nih.gov The precision of migration time and peak area were under 0.3% and 1.4%, respectively, showcasing the method's reliability. nih.gov

Table 1: Example Capillary Electrophoresis Conditions for Chiral Separation of Related Amphetamines

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Selector | 2.5% (w/v) Sulfated β-cyclodextrin | researchgate.net |

| Running Buffer | 25 mmol/L KH₂PO₄ and 25 mmol/L H₃PO₄ | researchgate.net |

| pH | 2.2 | researchgate.net |

| Voltage | -15 kV | researchgate.net |

| Temperature | 20°C | researchgate.net |

Comprehensive Characterization of 4-Methylmethamphetamine and Isomers

The structural similarity among isomers of methylmethamphetamine necessitates the use of multiple analytical techniques for unambiguous identification. Spectroscopic and high-resolution mass spectrometric methods are essential for this purpose. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of 4-methylmethamphetamine and for distinguishing it from its 2- and 3-methyl isomers. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. For 4-methylamphetamine, NMR measurements in deuterated water have shown a clear para-substitution pattern, identified by two doublets at 7.22 ppm and 7.27 ppm in the ¹H-NMR spectrum. researchgate.net The presence of the additional methyl group in the aromatic ring is also confirmed by its corresponding ¹³C-signal. researchgate.net While specific data for (S)-4-methylmethamphetamine is sparse in the provided results, the characterization of the racemate and its isomers provides a foundational understanding. The synthesis and characterization of 2-, 3-, and 4-methylmethamphetamine have been performed to create reference standards for forensic analysis. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is effective in distinguishing between the ring-substituted isomers of methylmethamphetamine. researchgate.netresearchgate.net The IR spectra of the three isomers (2-, 3-, and 4-methylmethamphetamine) show distinct patterns that allow for their differentiation. nih.gov This technique, particularly when coupled with gas chromatography (GC-IRD), provides a robust method for identifying the specific ring-substituted compound. researchgate.net

Table 2: Illustrative ¹H NMR Chemical Shifts for 4-Methylamphetamine

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (para-substituted) | 7.22 | Doublet |

| Aromatic (para-substituted) | 7.27 | Doublet |

Data derived from analysis in deuterated water. researchgate.net

While standard electron ionization mass spectrometry (EI-MS) is often ineffective for discriminating between regioisomers of methylmethamphetamine due to their virtually identical mass spectra, High-Resolution Mass Spectrometry (HRMS) offers the necessary precision for isomer identification. researchgate.netnih.gov

HRMS provides highly accurate mass measurements, which can help in confirming the elemental composition of the molecule and its fragments. For the analysis of new psychoactive substances like 4-methylmethamphetamine derivatives, nano liquid chromatography coupled to high-resolution tandem mass spectrometry (nanoLC-HRMS/MS) has been successfully employed. nih.gov This technique was used to identify metabolites of N-(ortho-methoxybenzyl)-4-methylmethamphetamine (4-MMA)-NBOMe. nih.gov The primary metabolic pathway observed was the oxidation of the tolyl group to the corresponding carboxylic acid. nih.gov The high resolution and tandem MS capabilities allow for detailed structural information to be obtained from fragmentation patterns, aiding in the differentiation of isomers that might otherwise be indistinguishable. researchgate.netnih.govnih.gov

Table 3: Key Mass Spectrometry Information for 4-Methylamphetamine

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| EI-MS | Virtually identical mass spectra for 2-, 3-, and 4-isomers | Ineffective for isomer differentiation | researchgate.net |

| HR-ESIMS | Used for characterization of synthesized reference standards | Provides accurate mass for elemental composition confirmation | researchgate.netnih.gov |

Method Validation in Forensic Chemistry

The validation of analytical methods is a critical requirement in forensic chemistry to ensure the reliability and legal admissibility of results. pa.edu.tr For a method to be validated for the analysis of (S)-4-methylmethamphetamine, several key performance characteristics must be evaluated according to established guidelines. pa.edu.trresearchgate.netnih.gov

Validated methods for related compounds, such as methamphetamine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a framework for the validation of 4-methylmethamphetamine analysis. researchgate.netnih.gov The validation process typically assesses the following parameters:

Specificity and Selectivity: The method must be able to unequivocally identify (S)-4-methylmethamphetamine in the presence of other components, including its isomers and potential interferents in a given matrix (e.g., blood, urine). pa.edu.trresearchgate.net

Linearity and Range: The response of the instrument should be proportional to the concentration of the analyte over a specified range. nih.gov For methamphetamine analysis in blood, linearity has been established over ranges such as 1 µg/L to 5000 µg/L. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. researchgate.netnih.gov For a validated method for methamphetamine and MDMA, relative standard deviations (RSD) for precision were below 5.7%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. pa.edu.trnih.gov For methamphetamine in blood, a method detection limit (MDL) of 0.31 µg/L has been reported. nih.gov

Robustness: The method's performance should not be significantly affected by small, deliberate variations in method parameters, ensuring its reliability under routine use. pa.edu.tr

The use of deuterium-labeled internal standards is a common practice in quantitative mass spectrometry methods to improve accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. researchgate.netnih.gov

Table 4: Key Parameters for Analytical Method Validation in Forensic Chemistry

| Validation Parameter | Description | Example from Methamphetamine Analysis | Reference |

|---|---|---|---|

| Specificity | Ability to detect the analyte in the presence of interferences. | Use of MS/MS in multiple reaction monitoring mode. | researchgate.net |

| Linearity | Proportionality of signal to concentration. | Range of 1 µg/L to 5000 µg/L. | nih.gov |

| Accuracy | Closeness to the true value. | Recovery ranging from 85.3% to 94%. | nih.gov |

| Precision | Repeatability of measurements. | Relative Standard Deviations (RSD) < 5.7%. | nih.gov |

| LOD/LOQ | Lowest detectable/quantifiable concentration. | Method Detection Limit (MDL) of 0.31 µg/L. | nih.gov |

Metabolism and Biotransformation of 4 Methylmethamphetamine

In Vitro Metabolic Profiling Studies

To understand the metabolic fate of 4-Methylmethamphetamine in humans, researchers utilize several in vitro models that replicate the enzymatic environment of the liver. These models are essential for identifying potential metabolites and the enzymes responsible for their formation.

Human liver microsomes (HLM) and the S9 fraction are subcellular preparations from the liver that are widely used in metabolic studies. The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad look at metabolic capabilities. semanticscholar.orgwikipedia.org Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP450) superfamily. semanticscholar.org

In studies of structurally similar amphetamines like methamphetamine and MDMA, HLM are instrumental in identifying the primary metabolic pathways. maps.orgdoi.org For instance, research using HLM has demonstrated that CYP2D6 is a key enzyme in the aromatic 4-hydroxylation and N-demethylation of methamphetamine. maps.org Similarly, HLM incubations with the cathinone (B1664624) derivative 4-MEC, an N-ethyl homolog of mephedrone (B570743), confirmed several Phase I metabolites. nih.gov Given the structural similarities, HLM and S9 fractions are critical tools for elucidating the oxidative metabolism of 4-Methylmethamphetamine, predicting its metabolic stability, and identifying the CYP450 isoforms involved. springernature.comresearchgate.net

Table 1: In Vitro Hepatic Systems for Metabolism Studies

| Test System | Description | Key Enzymes Present | Primary Use in 4-MMA Studies |

|---|---|---|---|

| Human Liver Microsomes (HLM) | Subcellular fraction containing vesicles of the endoplasmic reticulum. | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO), UGTs. | Studying Phase I oxidative metabolism, identifying specific CYP enzyme involvement. |

| S9 Fraction | Supernatant from liver homogenate centrifuged at 9000g. | Microsomal enzymes (CYPs, FMOs) and Cytosolic enzymes (e.g., sulfotransferases, dehydrogenases). | Broader metabolic profiling, including both Phase I and some Phase II reactions. |

| Primary Human Hepatocytes | Intact, viable liver cells isolated from donor tissue. | Full complement of hepatic drug-metabolizing enzymes and cofactors in a cellular context. | "Gold standard" for predicting in vivo metabolism, studying enzyme induction and cytotoxicity. |

| Recombinant Enzymes | Individual enzymes (e.g., CYP2D6) expressed in a cellular system (e.g., yeast, insect cells). | A specific, single metabolic enzyme. | Determining the precise role and kinetics of an individual enzyme in a specific metabolic reaction. |

Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they contain the full complement of hepatic metabolic enzymes and cofactors within a viable cell. youtube.com This system provides a more physiologically relevant model compared to subcellular fractions. youtube.com Studies using cryopreserved human hepatocytes have been successful in demonstrating the formation of specific metabolites for related compounds. For example, research on 4-methylthioamphetamine (4-MTA) in primary human hepatocytes identified 4-methylthiobenzoic acid as the main metabolite. nih.gov Likewise, incubations of MDMA with human hepatocytes have been used to identify the formation of glutathione (B108866) (GSH) adducts, which are implicated in toxicity. nih.gov Therefore, primary human hepatocytes serve a crucial role in confirming the metabolic pathways of 4-Methylmethamphetamine identified in simpler systems like microsomes and in studying cellular mechanisms such as enzyme induction and potential cytotoxicity of metabolites.

To pinpoint the specific enzymes responsible for metabolizing a compound, researchers use recombinant enzymes, which are individual human enzymes produced in cell lines. Studies on methamphetamine have utilized recombinant CYP2D6 to confirm its major role in both aromatic 4-hydroxylation and N-demethylation. maps.org The CYP2D enzyme subfamily is significantly involved in the metabolism of amphetamine-type substances. nih.gov Given that 4-Methylmethamphetamine is an amphetamine derivative, it is highly probable that specific CYP450 isoforms, particularly CYP2D6, are central to its biotransformation. researchgate.net

Elucidation of Phase I Metabolic Pathways

Phase I metabolism of 4-Methylmethamphetamine, like other amphetamines, primarily involves oxidative reactions that modify its structure. These reactions are catalyzed mainly by CYP450 enzymes in the liver.

N-dealkylation is a common and significant metabolic pathway for secondary amines like methamphetamine. dntb.gov.ua This process involves the removal of the N-methyl group. For methamphetamine, N-demethylation is catalyzed by CYP2D6 and results in the formation of its primary active metabolite, amphetamine. maps.org By analogy, the N-dealkylation of 4-Methylmethamphetamine is predicted to be a major metabolic route, yielding (S)-4-methylamphetamine as its principal metabolite. This biotransformation is crucial as the resulting metabolite is also pharmacologically active.

N-oxidation is another potential, though generally more minor, metabolic pathway for tertiary and secondary amines. This reaction would involve the addition of an oxygen atom to the nitrogen, forming a hydroxylamine (B1172632) or N-oxide metabolite. While less documented for methamphetamine compared to dealkylation and hydroxylation, it remains a possible route of biotransformation.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a key Phase I reaction for amphetamine-type compounds. This can occur on the aromatic ring (aromatic hydroxylation) or on the alkyl side chain (aliphatic hydroxylation).

Aromatic hydroxylation of methamphetamine predominantly occurs at the 4-position (para-position) of the phenyl ring, a reaction also catalyzed by CYP2D6. maps.org However, in 4-Methylmethamphetamine, this position is already substituted with a methyl group. Therefore, aromatic hydroxylation would have to occur at other positions on the ring, such as the 2- or 3-position. Aromatic hydroxylation has been established as a metabolic pathway for similar compounds like MDMA. nih.gov

Aliphatic hydroxylation can occur on the methyl group of the tolyl moiety (benzylic hydroxylation) or on the propyl side chain. Oxidation of the 4-methyl group on the aromatic ring is a known metabolic pathway for related compounds like mephedrone, which can lead to the formation of a hydroxymethyl metabolite that may be further oxidized to a carboxylic acid. wikipedia.org This benzylic hydroxylation represents a likely metabolic pathway for 4-Methylmethamphetamine.

Table 2: Predicted Phase I Metabolites of 4-Methylmethamphetamine

| Metabolic Pathway | Enzyme Family | Predicted Metabolite |

|---|---|---|

| N-Dealkylation | Cytochrome P450 (e.g., CYP2D6) | (S)-4-Methylamphetamine |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxy-4-methylmethamphetamine |

| Aliphatic (Benzylic) Hydroxylation | Cytochrome P450 | 4-(Hydroxymethyl)methamphetamine |

Compound Reference Table

| Compound Name |

|---|

| (S)-4-Methylmethamphetamine |

| (S)-4-Methylamphetamine |

| 4-Methylthioamphetamine (4-MTA) |

| 4-Methylthiobenzoic acid |

| 4-MEC (4-methyl-N-ethcathinone) |

| Amphetamine |

| Cytochrome P450 |

| Mephedrone |

| Methamphetamine |

| MDMA (3,4-methylenedioxymethamphetamine) |

Elucidation of Phase II Metabolic Pathways

Phase II metabolic pathways for amphetamine-type substances primarily involve conjugation reactions that increase their polarity. For (S)-4-Methylmethamphetamine, the key Phase II biotransformations are expected to be glucuronidation and sulfation, targeting the hydroxylated metabolites produced during Phase I metabolism.

Studies on the metabolism of structurally related compounds provide insights into the likely Phase II pathways for (S)-4-Methylmethamphetamine. Research on 4-methylamphetamine (4-MA) in rats has indicated that its metabolic process includes glucuronidation and/or sulfation of hydroxy and carboxy groups that are formed during Phase I metabolism nih.gov. These conjugation reactions are crucial for detoxification and elimination.

Similarly, investigations into the metabolism of mephedrone (4-methylmethcathinone), which shares structural similarities with 4-methylmethamphetamine, have shown that its Phase I metabolites can be further metabolized through conjugation with glucuronide and sulfate (B86663) derivatives researchgate.net. This suggests that the hydroxylated metabolites of (S)-4-Methylmethamphetamine would also be substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), the enzyme families responsible for glucuronidation and sulfation, respectively.

The process of glucuronidation involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. Sulfation, on the other hand, is the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their renal and biliary clearance.

Identification of Metabolite Biomarkers for Analytical Detection

The effective detection of (S)-4-Methylmethamphetamine use in forensic and clinical settings relies on the identification of suitable biomarkers in biological samples. These biomarkers can include the parent compound itself as well as its major metabolites. The primary targets for analytical methods are often the more abundant and longer-lasting metabolites.

Based on the metabolism of related amphetamines, key biomarkers for the detection of (S)-4-Methylmethamphetamine would likely include the parent drug and its hydroxylated metabolites, both in their free forms and as glucuronide and sulfate conjugates. For instance, in the case of methamphetamine, p-hydroxymethamphetamine is a known metabolite that can be detected in hair samples nih.govresearchgate.net. The detection of such metabolites is a strong indicator of ingestion, as opposed to external contamination nih.gov.

Therefore, analytical methods for detecting (S)-4-Methylmethamphetamine exposure should be designed to identify the parent compound, (S)-4-Methylmethamphetamine, and its primary Phase I metabolites, such as hydroxylated species. Furthermore, to capture a more complete metabolic profile and extend the detection window, these methods should also be capable of detecting the glucuronide and sulfate conjugates of these metabolites. The presence of these Phase II metabolites can provide conclusive evidence of biotransformation within the body.

Interactive Data Table: Potential Metabolite Biomarkers for Analytical Detection of (S)-4-Methylmethamphetamine

| Compound Name | Type | Relevance as a Biomarker |

| (S)-4-Methylmethamphetamine | Parent Drug | Direct evidence of exposure. |

| Hydroxylated Metabolites of (S)-4-Methylmethamphetamine | Phase I Metabolite | Indicates metabolic processing of the parent drug. |

| Glucuronide Conjugates of Hydroxylated Metabolites | Phase II Metabolite | Confirms in vivo metabolism and enhances the detection window due to increased water solubility and excretion. |

| Sulfate Conjugates of Hydroxylated Metabolites | Phase II Metabolite | Similar to glucuronide conjugates, provides evidence of biotransformation and aids in detection. |

Preclinical Pharmacology of S 4 Methylmethamphetamine

In Vitro Receptor Binding and Functional Assays

The preclinical pharmacological profile of (S)-4-Methylmethamphetamine ((S)-4-MMA) is primarily characterized by its potent interactions with monoamine transporters. Its activity at G protein-coupled receptors is less defined in the scientific literature.

(S)-4-Methylmethamphetamine is a potent and efficacious substrate at plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov Its primary mechanism involves acting as a releasing agent, causing the non-exocytotic efflux of these neurotransmitters via reverse transport. nih.gov The (S)-enantiomer is consistently more potent than its (R)-counterpart. nih.gov

In vitro assays using rat brain synaptosomes demonstrate that (S)-4-MMA is a potent inhibitor of uptake at all three major monoamine transporters. nih.gov While it inhibits uptake at DAT, NET, and SERT, its primary mechanism is as a substrate-type releaser rather than a transport blocker. nih.gov The potency of (S)-4-MMA to inhibit monoamine uptake is summarized in the table below.

| Compound | Transporter | IC₅₀ (nM) |

|---|---|---|

| (S)-4-Methylmethamphetamine | DAT | 103 ± 11 |

| (S)-4-Methylmethamphetamine | NET | 68 ± 12 |

| (S)-4-Methylmethamphetamine | SERT | 245 ± 20 |

Data derived from studies in rat brain synaptosomes. nih.gov

The principal mechanism of action for (S)-4-MMA at monoamine transporters is as a substrate-type releaser. nih.govnih.gov This means it is transported into the neuron, which in turn triggers the reverse transport, or efflux, of endogenous neurotransmitters from the cytosol into the synaptic cleft. (S)-4-MMA is a potent and efficacious releaser at DAT, NET, and SERT. nih.gov This balanced profile as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) is a defining characteristic of its pharmacology. nih.gov

| Compound | Transporter | EC₅₀ (nM) |

|---|---|---|

| (S)-4-Methylmethamphetamine | DAT | 25 ± 3 |

| (S)-4-Methylmethamphetamine | NET | 15 ± 2 |

| (S)-4-Methylmethamphetamine | SERT | 61 ± 8 |

Data derived from studies in rat brain synaptosomes. nih.gov

Detailed in vitro receptor binding affinity (Kᵢ) and functional potency (EC₅₀) data for (S)-4-Methylmethamphetamine at specific serotonergic and adrenergic receptor subtypes are not extensively characterized in the peer-reviewed literature. However, the pharmacology of structurally related compounds provides context for potential interactions.

Direct binding or functional data for (S)-4-MMA at specific 5-HT receptor subtypes is limited. However, research on its parent compound, 4-methylamphetamine (4-MA), and other para-substituted amphetamines suggests that interactions with the serotonin system extend beyond the transporter. Studies on 4-MA indicate that its pharmacological effects are mediated by the release of serotonin, which then acts on postsynaptic receptors. researchgate.net Specifically, the hypothermic effects of 4-MA in rats appear to be mediated by the activation of 5-HT₁ₐ receptors. researchgate.net

Furthermore, many para-substituted amphetamines and related cathinones exhibit affinity for 5-HT₂ₐ receptors. nih.govresearchgate.net For example, mephedrone (B570743), the β-keto analog of 4-MMA, has been shown to bind to 5-HT₂ₐ receptors. nih.gov While direct evidence is lacking for (S)-4-MMA, the structural similarities suggest that a comprehensive binding profile would be necessary to rule out activity at these receptor subtypes.

The interaction of (S)-4-MMA with adrenergic receptor subtypes has not been specifically detailed in published in vitro assays. The pharmacology of the broader class of amphetamines involves significant interaction with the noradrenergic system, primarily through action at the norepinephrine transporter (NET). However, direct receptor binding can also occur. For instance, the parent compound methamphetamine's effects are modulated by α₁-adrenergic receptors. nih.gov Mephedrone, a structural analog, has been reported to have an affinity for α₂-adrenergic receptors. researchgate.net Without specific binding studies for (S)-4-MMA, its direct activity at these receptors remains unconfirmed.

G Protein-Coupled Receptor (GPCR) Interaction Profiles

Dopaminergic Receptor Subtypes (e.g., D2)

The direct interaction of (S)-4-methylmethamphetamine with dopaminergic receptor subtypes is not extensively detailed in publicly available scientific literature. However, the broader class of amphetamines, including methamphetamine, is generally understood to have a low affinity for direct binding to dopamine D2 receptors. mdpi.com The primary mechanism through which these compounds affect the dopaminergic system is by increasing the extracellular concentration of dopamine. termedia.pl This elevated dopamine then acts on postsynaptic receptors, including the D1 and D2 subtypes, to elicit its downstream effects. termedia.plnih.gov Studies on methamphetamine have shown that its behavioral effects, such as sensitization, involve D2 receptors, and that D2 receptor antagonists can prevent these effects. termedia.plnih.gov While specific binding affinity (Ki) values for (S)-4-methylmethamphetamine at dopamine receptors are not readily found, the established pharmacology of related amphetamines suggests that its dopaminergic effects are more likely mediated by neurotransmitter release rather than direct receptor agonism. mdpi.com

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Amphetamine-like compounds are recognized as potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a receptor involved in modulating monoaminergic activity. nih.govnih.gov The action of methamphetamine, for instance, is mediated in part through its activity at TAAR1, which can influence dopamine efflux. nih.govnih.gov

There is a noted species-dependent difference in the potency of amphetamines at this receptor; they are potent agonists in rodents but display significantly lower potency at the human TAAR1. wikipedia.org For example, 3,4-methylenedioxymethamphetamine (MDMA) is considered inactive as a human TAAR1 agonist. wikipedia.org Similarly, the related cathinone (B1664624), mephedrone, activates rat and mouse TAAR1 but not the human ortholog. wikipedia.org Specific functional data detailing the agonism of (S)-4-methylmethamphetamine at TAAR1 is not extensively available, making it difficult to definitively characterize its activity at this receptor, particularly in humans. wikipedia.orgwikipedia.org

In Vivo Neurochemical Alterations in Animal Models

Animal models have been crucial in elucidating the neurochemical changes induced by (S)-4-methylmethamphetamine, particularly its effects on monoamine neurotransmitters.

Effects on Extracellular Monoamine Levels (e.g., Dopamine, Serotonin)

In vivo microdialysis studies in rats have demonstrated that 4-methylamphetamine is a potent releaser of both dopamine (DA) and serotonin (5-HT). nih.gov Its profile is distinguished by a significantly greater effect on serotonin release compared to dopamine release. nih.gov Following intravenous administration in rats, p-methylamphetamine (an isomer of 4-methylamphetamine) produced a maximal increase in extracellular dopamine in the nucleus accumbens of approximately 5-fold (or 500%) above baseline. nih.gov In contrast, the same compound elicited a much more robust maximal increase in extracellular serotonin, reaching approximately 24-fold (or 2400%) above baseline levels. nih.gov This pronounced serotonergic activity is a key feature distinguishing it from its parent compound, methamphetamine, which is a more potent dopamine releaser. nih.gov

| Monoamine | Peak Increase (Fold Change vs. Baseline) | Peak Increase (% of Baseline) |

|---|---|---|

| Dopamine | ~5x | ~500% |

| Serotonin | ~24x | ~2400% |

Regional Specificity of Neurochemical Changes (e.g., Striatum, Hippocampus)

The neurochemical effects of amphetamines can vary across different brain regions. The striatum and hippocampus are regions rich in dopaminergic and serotonergic innervation, respectively, and are often examined for drug-induced changes. jneurosci.org While high doses of methamphetamine are known to cause long-lasting damage to dopamine and serotonin nerve terminals in the striatum and hippocampus, the effects of its 4-methyl analog appear to differ. nih.gov

A study investigating the effects of 4-methylamphetamine (4-MA) in rats found that, unlike analogs such as 4-chloroamphetamine or MDMA, the tested doses of 4-MA did not result in significant alterations of serotonin levels in either the hippocampus or the striatum when measured seven days after the final treatment. This finding suggests that the 4-methyl substitution may produce a toxicological profile distinct from other phenethylamine (B48288) analogs, potentially lacking the long-term serotonergic deficits associated with compounds like MDMA.

Comparison of (S)-4-Methylmethamphetamine with Other Amphetamine Analogs in Preclinical Models

Comparing (S)-4-methylmethamphetamine to other well-characterized amphetamine analogs reveals significant differences in their preclinical pharmacological profiles, particularly concerning their relative effects on dopamine and serotonin systems and their neurotoxic potential.

Versus Methamphetamine: The primary distinction lies in their monoamine-releasing potency. Methamphetamine is a more potent releaser of dopamine than serotonin. nih.govnih.gov In contrast, 4-methylmethamphetamine is a substantially more potent serotonin releaser. nih.gov This difference in neurochemical profile is associated with different behavioral effects in animal models; for example, drugs with greater serotonin-releasing properties, like p-methylamphetamine, are associated with less forward locomotion compared to more dopaminergic stimulants. nih.gov Furthermore, while high-dose methamphetamine is neurotoxic to both dopamine and serotonin neurons, the addition of a 4-methyl group appears to mitigate this toxicity. nih.govresearchgate.net

Versus MDMA: Both 4-methylmethamphetamine and MDMA are potent serotonin releasers. nih.govnih.gov However, in vivo microdialysis data suggests that 4-methylmethamphetamine may elicit an even greater maximal serotonin release than MDMA. nih.govnih.gov MDMA is a well-established serotonergic neurotoxin, causing long-term depletion of serotonin in brain regions like the hippocampus and striatum. In contrast, at least one study has shown that 4-methylamphetamine does not produce these lasting serotonergic deficits, indicating a potentially lower neurotoxic liability compared to MDMA.

Versus Mephedrone (4-Methylmethcathinone): Mephedrone is the β-keto analog of 4-methylmethamphetamine. Both share the 4-methyl group on the phenyl ring. Preclinical studies suggest that mephedrone, like 4-methylmethamphetamine, has a mixed neurochemical profile, potently releasing both serotonin and dopamine. nih.gov Research comparing methamphetamine with its 4-methyl analog (4-methylmethamphetamine) and its β-keto analog (methcathinone) suggests that the 4-methyl group substitution significantly reduces or eliminates the neurotoxic potential seen with methamphetamine. researchgate.net

| Compound | Primary Monoamine Release Profile | Reported Long-Term Neurotoxicity |

|---|---|---|

| Methamphetamine | More potent on Dopamine vs. Serotonin nih.govnih.gov | Toxic to both Dopamine and Serotonin neurons nih.gov |

| (p)-4-Methylamphetamine | Much more potent on Serotonin vs. Dopamine nih.gov | Evidence suggests a lack of long-term serotonergic deficits |

| MDMA | Potent Serotonin releaser nih.gov | Toxic to Serotonin neurons |

Structure Activity Relationship Sar of 4 Methylmethamphetamine and Analogs

Role of the 4-Methyl Substitution on Pharmacological Activity

The addition of a methyl group at the 4-position of the phenyl ring significantly alters the pharmacological profile of methamphetamine, primarily by enhancing its activity at the serotonin (B10506) transporter. wikipedia.orgwikipedia.orgcaymanchem.com While methamphetamine and its parent compound, amphetamine, are potent releasing agents of dopamine (B1211576) and norepinephrine (B1679862) with comparatively weaker effects on serotonin, the 4-methyl substitution shifts this balance. wikipedia.orgscielo.org.mx

4-Methylamphetamine (4-MA), the N-demethylated analog of 4-methylmethamphetamine, is a potent and well-balanced releasing agent for all three key monoamines: norepinephrine, dopamine, and serotonin. wikipedia.orgcaymanchem.com In vitro studies using rat brain synaptosomes have demonstrated that 4-MA is substantially more potent at releasing serotonin than its non-methylated counterpart, d-amphetamine. caymanchem.com This increased serotonergic activity is a hallmark of the 4-methyl substitution. For instance, the half-maximal effective concentration (EC₅₀) for 4-MA at SERT is 53.4 nM, whereas for d-amphetamine it is 1,756 nM, indicating a significant increase in potency. caymanchem.com This enhancement of serotonergic activity contributes to a pharmacological profile that differs from traditional stimulants. wikipedia.org

The N-methylated version, 4-methylmethamphetamine (4-MMA), also acts as a potent and balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org This profile contrasts with dextromethamphetamine, which is significantly more selective for the catecholamine transporters (DAT and NET) over SERT. wikipedia.org

| Compound | NE Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |

| Dextroamphetamine | 7.2 | 8.0 | 1,756 |

| Dextromethamphetamine | 12.3–14.3 | 8.5–40.4 | 736–1,292 |

| 4-Methylamphetamine (4-MA) | 22.2 | 44.1 | 53.4 |

| 4-Methylmethamphetamine (4-MMA) | 66.9 | 41.3 | 67.4 |

Data sourced from in vitro assays in rat brain synaptosomes. wikipedia.orgwikipedia.orgcaymanchem.com

Enantioselective SAR: The Impact of (S)-Stereochemistry

Like other amphetamines, 4-methylmethamphetamine possesses a chiral center at the alpha-carbon of the propyl side chain, resulting in two enantiomers: (S)-4-methylmethamphetamine and (R)-4-methylmethamphetamine. researchgate.netnih.gov Stereochemistry plays a critical role in the interaction of these molecules with monoamine transporters, with the (S)-enantiomer generally exhibiting greater potency. nih.govnih.gov

Research on N-alkylated analogs of 4-methylamphetamine consistently demonstrates that the (S)-enantiomers are more potent than their (R)-counterparts. nih.govnih.gov For N-methyl-4-methylamphetamine, the (S)-(+) isomer is a potent and efficacious releasing agent at DAT, NET, and SERT. nih.gov In contrast, the (R)-(-) isomer is a less potent releaser. nih.govnih.gov

This enantioselectivity extends to other N-alkylated analogs. The (S)-(+)-ethyl analog of 4-MA shows decreased efficacy as a releaser at DAT but maintains full release activity at NET and SERT. nih.gov The corresponding (R)-(-)-ethyl analog displays a similar profile but is less potent. nih.gov As the N-alkyl chain is lengthened further to a propyl group, the difference becomes even more pronounced. (S)-(+)-N-Propyl-4-MA acts as a non-transported blocker at DAT and NET while remaining an efficacious releaser at SERT, whereas the (R)-enantiomer is almost inactive. nih.govnih.gov This highlights the crucial role of the (S)-configuration for potent interaction with monoamine transporters. nih.gov

This stereospecificity is not unique to 4-methylated amphetamines. For the related synthetic cathinone (B1664624) mephedrone (B570743) (4-methylmethcathinone), the (S)-enantiomer is a much more potent substrate at serotonin transporters than the (R)-enantiomer, while both have similar potency at dopamine transporters. nih.gov Similarly, for amphetamine itself, the (S)-isomer (dextroamphetamine) is three to four times more potent as a central nervous system stimulant than the (R)-isomer (levoamphetamine). scielo.org.mx

Comparative SAR with Other Ring-Substituted Amphetamines

The identity and position of substituents on the phenyl ring are major determinants of the pharmacological activity of amphetamine derivatives. unodc.orgwikipedia.org The 4-position, in particular, has been a frequent site for modification, leading to a wide range of pharmacological profiles.

Substituting the phenyl ring of amphetamines and related cathinones at the 4-position (para-position) generally influences selectivity between DAT and SERT. Increasing the steric bulk of the substituent at the 4-position tends to decrease potency at DAT while increasing it at SERT. nih.govacs.org Quantitative structure-activity relationship (QSAR) analyses of para-substituted methcathinone (B1676376) analogs have shown that the steric parameter of the substituent is strongly correlated with DAT versus SERT selectivity. nih.govacs.org Larger substituents, such as a methyl group, shift the selectivity toward SERT. acs.org

For example, compared to unsubstituted amphetamine, 4-fluoroamphetamine and 4-chloroamphetamine also exhibit enhanced serotonin-releasing capabilities. nih.gov The 4-methyl group in 4-MA and 4-MMA confers a balanced, potent releasing effect on all three monoamine transporters, distinguishing it from compounds like 4-bromoamphetamine (4-Br-AP), which has a high affinity for certain serotonin receptor subtypes, and from other analogs like 2,5-dimethoxy-4-methylamphetamine (DOM), where additional substitutions create a potent hallucinogenic profile mediated by 5-HT₂ₐ receptor agonism. nih.govwikipedia.org

| 4-Position Ring Substitution | Primary Effect on Monoamine Transporter Selectivity | Example Compound |

| Hydrogen (unsubstituted) | Catecholamine-selective (DA/NE > 5-HT) | Amphetamine |

| Methyl | Balanced, potent DA/NE/5-HT release | 4-Methylamphetamine |

| Bromo | Enhanced serotonin system interaction | 4-Bromoamphetamine |

| Trifluoromethyl | Enhanced selectivity for SERT | 4-Trifluoromethylmethcathinone |

Modification of the amine group, specifically the length of the N-alkyl chain, dramatically alters the pharmacological profile of 4-methylamphetamine analogs. nih.govnih.govnih.gov While N-methyl-4-MA (4-MMA) is a substrate-type releaser at all three monoamine transporters, elongating the N-alkyl chain progressively reduces potency and changes the mechanism of action at DAT and NET. nih.govnih.gov

Studies have shown a stepwise decrease in the potency to inhibit monoamine uptake at DAT, NET, and SERT as the N-alkyl chain is lengthened from methyl to ethyl, propyl, and butyl. nih.gov More significantly, this elongation converts the compound from a transportable substrate (a "releaser") at DAT and NET to a non-transported inhibitor (a "blocker"). nih.govnih.gov

N-Methyl (4-MMA): An efficacious substrate-type releaser at DAT, NET, and SERT. nih.govnih.gov

N-Ethyl: Displays decreased efficacy as a releaser at DAT but retains full release activity at NET and SERT. nih.gov

N-Propyl: Acts as a non-transported blocker at DAT and NET, but remains an efficacious releaser at SERT. nih.govnih.gov

N-Butyl: Shows significantly reduced efficacy at DAT and NET and very weak effects at SERT. nih.gov

This transition from a non-selective releaser to a selective SERT releaser with DAT/NET blocking properties demonstrates a critical SAR principle: the size of the N-alkyl substituent is a key determinant of the mechanism of action at catecholamine transporters. nih.govnih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are valuable tools for understanding the complex SAR of amphetamine analogs. nih.govgithub.io These methods allow for the prediction of how structural modifications will affect a compound's interaction with its biological targets. github.io

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to series of substituted cathinones, a class of compounds structurally related to 4-methylmethamphetamine. nih.govacs.org These studies have demonstrated that steric properties of substituents on the phenyl ring are key predictors of the selectivity for DAT versus SERT. nih.gov Specifically, for para-substituted methcathinones, the potency of monoamine release via DAT was negatively correlated with the volume of the substituent, while potency at SERT was positively correlated with the volume and length of the substituent. nih.gov

Molecular modeling and simulations can also identify specific structural elements responsible for binding affinity and functional activity at transporters. nih.gov By simulating the docking of ligands like 4-methylmethamphetamine and its analogs into homology models of DAT, NET, and SERT, researchers can visualize the molecular interactions that govern potency and selectivity. These computational approaches help rationalize observed SAR data, such as why the (S)-enantiomer is more potent or why lengthening the N-alkyl chain converts a substrate into a blocker. nih.govvcu.edu Such insights are foundational for the rational design of novel compounds with specific pharmacological profiles. nih.gov

Future Directions in Academic Research on 4 Methylmethamphetamine

Advancements in Stereoselective Synthesis for Controlled Research Reagents

The biological activity of chiral molecules like 4-methylmethamphetamine is highly dependent on their stereochemistry, with the (S)-enantiomer being significantly more potent than its (R)-counterpart. researchgate.net Consequently, the availability of enantiomerically pure reagents is critical for accurate pharmacological research. Future research will pivot from classical resolution methods, which separate racemic mixtures, towards more efficient and elegant asymmetric synthesis strategies.

Prospective synthetic routes will likely focus on:

Asymmetric Transfer Hydrogenation: Techniques using chiral catalysts, such as those based on rhodium (Rh), can achieve dynamic kinetic resolution, converting a racemic starting material into a single desired enantiomer with high yield and stereoselectivity. semanticscholar.org This methodology has been successfully applied to the synthesis of related compounds like norephedrine (B3415761) and norpseudoephedrine. semanticscholar.org

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary group can direct the stereochemical outcome of key reaction steps, after which the auxiliary is removed. This approach allows for precise control over the formation of the stereocenter at the alpha-carbon.

Enzymatic Resolution: Biocatalysis using specific enzymes offers a green and highly selective method for producing single-enantiomer compounds, including amphetamine derivatives.

These advanced synthetic methods are essential for producing highly pure (S)-4-Methylmethamphetamine, eliminating the confounding variable of the less active (R)-enantiomer in pharmacological assays and enabling a more precise characterization of its biological effects.

Development of Novel In Vitro and In Vivo Models for Mechanistic Studies

Understanding the detailed molecular interactions of (S)-4-Methylmethamphetamine requires sophisticated biological models that can accurately replicate its effects on the central nervous system. While traditional models have been invaluable, future research will focus on developing and utilizing more advanced systems.

In Vitro Models: Current research often employs rat brain synaptosomes and cell lines expressing specific monoamine transporters (DAT, NET, SERT) to conduct uptake and release assays. nih.govnih.gov High-throughput methods, such as calcium flux assays in cells co-expressing transporters and calcium channels, are also being used to expedite the characterization of new compounds. researchgate.netnih.gov The future will see a move towards:

Human-derived Stem Cell Models: Differentiating human induced pluripotent stem cells (iPSCs) into specific neuronal subtypes (e.g., dopaminergic, serotonergic neurons) will allow for the study of compound effects in a genetically human context, offering potentially greater translational relevance.

Brain Organoids: These three-dimensional self-organizing cultures can replicate some of the complex cellular architecture and connectivity of the human brain, providing a more integrated system for studying network-level effects.

Advanced Transporter Assays: Moving beyond simple uptake and release, future assays will likely incorporate techniques like voltage-clamp measurements to study transporter-mediated currents, providing deeper insight into whether a compound acts as a substrate (releaser) or an inhibitor (blocker). nih.gov

In Vivo Models: Intracranial self-stimulation (ICSS) in rats is a key in vivo model used to assess the abuse liability of 4-methylmethamphetamine analogs by measuring their effects on brain reward pathways. nih.govnih.gov Future directions in in vivo research will likely involve:

Humanized Animal Models: Genetically modified animals expressing human versions of monoamine transporters or metabolic enzymes (e.g., CYP2D6) can provide more accurate data on human-specific pharmacology and metabolism. wikipedia.org

Advanced Neuroimaging: Techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) in animal models can visualize transporter occupancy and changes in brain activity in real-time, offering a dynamic view of a compound's neuropharmacological profile.

Refinement of Analytical Methodologies for Complex Matrices and Metabolite Profiling

The accurate detection and quantification of 4-methylmethamphetamine and its metabolites in biological samples are crucial for both forensic analysis and pharmacological research. Current methods rely on gas chromatography-mass spectrometry (GC-MS) with various ionization techniques and the preparation of chemical derivatives to improve analysis. researchgate.net Future advancements will focus on increasing sensitivity, specificity, and the scope of detection.

Key areas for refinement include:

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers will be essential for identifying novel metabolites in complex matrices without the need for reference standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and is better suited for analyzing thermally unstable or non-volatile metabolites compared to GC-MS. The development of validated LC-MS/MS methods will be a priority for comprehensive metabolite profiling in blood, urine, and hair.

Stereoselective Analysis: The development of chiral chromatography methods capable of separating and quantifying the (S)- and (R)-enantiomers of 4-methylmethamphetamine and its metabolites is critical for understanding stereoselective metabolism and pharmacodynamics.

Two-Dimensional Nuclear Magnetic Resonance (2-D NMR): This powerful technique will continue to be used for the unambiguous structure elucidation of synthesis by-products and novel metabolites. researchgate.net

These analytical refinements will enable a more complete picture of the compound's metabolic fate, helping to link specific metabolites to pharmacological or toxicological outcomes.

Deeper Exploration of Structure-Activity Relationships through Targeted Chemical Synthesis

Understanding how small structural modifications to the 4-methylmethamphetamine molecule alter its activity is fundamental to neuropharmacology. Structure-activity relationship (SAR) studies provide crucial insights into the interactions between the drug and its target proteins. Research has shown that modifications to the N-alkyl group, the aromatic ring, and the phenethylamine (B48288) backbone can dramatically alter a compound's potency and selectivity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.govnih.gov

Future SAR studies will involve the targeted synthesis and evaluation of novel analogs to probe these interactions with greater precision. A key area of investigation is the effect of N-alkylation. Lengthening the N-alkyl chain of 4-methylamphetamine systematically decreases its potency as an inhibitor of DAT, NET, and SERT. nih.gov Furthermore, this modification can convert a compound from a potent, non-selective substrate-type releaser into a non-transported inhibitor at DAT and NET, while retaining substrate activity at SERT. researchgate.netnih.gov This creates "hybrid" molecules with mixed pharmacological profiles.

The data below illustrates the impact of increasing N-alkyl chain length on the potency of 4-methylamphetamine analogs at monoamine transporters.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| N-Methyl-4-MA (4-Methylmethamphetamine) | 123 | 111 | 738 |

| N-Ethyl-4-MA | 436 | 233 | 1,430 |

| N-Propyl-4-MA | 3,880 | 1,430 | 5,010 |

| N-Butyl-4-MA | 17,200 | 10,200 | >30,000 |

Data derived from uptake inhibition assays in rat brain synaptosomes. IC50 is the concentration of the drug that inhibits 50% of transporter activity. Data sourced from ACS Chemical Neuroscience. nih.gov

Future targeted synthesis will explore other modifications, such as:

Ring Substitutions: Investigating a wider range of substituents at the 4-position (para-position) of the phenyl ring beyond a methyl group can further clarify how steric and electronic properties influence transporter selectivity. nih.govacs.org

Alpha- and Beta-Carbon Modifications: Altering the ethylamine (B1201723) sidechain, for example by creating β-keto analogs (cathinones), has been shown to significantly impact potency and mechanism of action. nih.gov

Conformationally-Constrained Analogs: Creating rigid structures that lock the molecule into a specific spatial arrangement can provide valuable information about the optimal conformation for binding to transporter proteins.

By systematically synthesizing and evaluating these targeted analogs, researchers can build more accurate quantitative structure-activity relationship (QSAR) models to predict the pharmacological profiles of novel compounds. nih.gov

Q & A

Q. What frameworks guide the ethical reporting of adverse effects in preclinical studies?

- Methodological Answer : ARRIVE 2.0 guidelines mandate detailed reporting of animal housing (e.g., group size, enrichment), dosing regimens (e.g., route, vehicle), and adverse events (e.g., seizures, mortality). Hyperthermia protocols include humane endpoints (e.g., termination at +2.5°C elevation). Conflict-of-interest statements disclose funding sources to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.